![molecular formula C11H10O2 B14267981 (1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 141041-89-6](/img/structure/B14267981.png)
(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,5R,6S)-6-Phenyl-3-oxabicyclo[310]hexan-2-one is a bicyclic organic compound characterized by its unique structure, which includes a phenyl group and an oxabicyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium(II)-catalyzed oxycarbonylation of unsaturated polyols . This reaction is carried out under controlled conditions to ensure the formation of the desired stereoisomers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The separation and purification processes, such as column chromatography, are crucial in obtaining the final product with high stereochemical purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
- (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate
- 3,6-anhydro-2-deoxy-6-phenyl-l-ido-1,4-hexonolactone
Uniqueness
(1S,5R,6S)-6-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one is unique due to its specific stereochemistry and the presence of an oxabicyclohexane ring. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propiedades
Número CAS |
141041-89-6 |
|---|---|
Fórmula molecular |
C11H10O2 |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
(1S,5R,6S)-6-phenyl-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C11H10O2/c12-11-10-8(6-13-11)9(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2/t8-,9+,10-/m1/s1 |
Clave InChI |
MRTXJRBEIJEIRA-KXUCPTDWSA-N |
SMILES isomérico |
C1[C@@H]2[C@@H]([C@@H]2C(=O)O1)C3=CC=CC=C3 |
SMILES canónico |
C1C2C(C2C(=O)O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



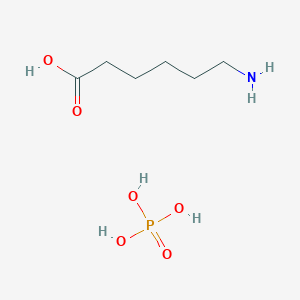

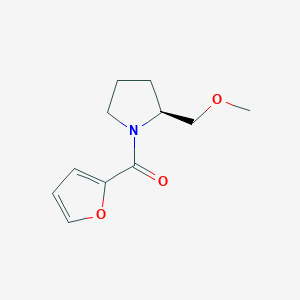
![2-Chloro-N-[(prop-2-en-1-yl)carbamothioyl]benzene-1-sulfonamide](/img/structure/B14267927.png)
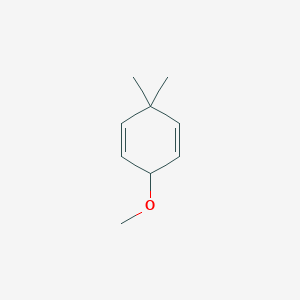
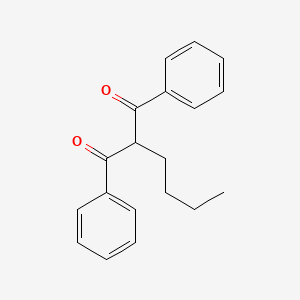

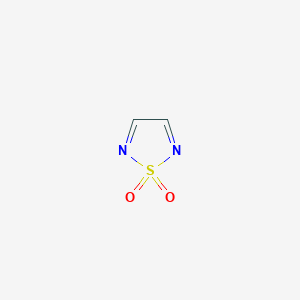
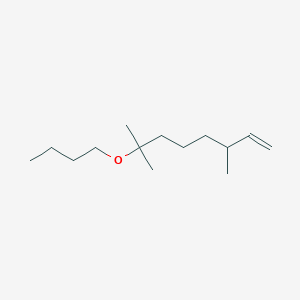
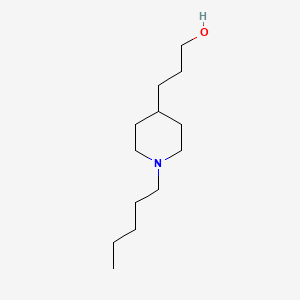

![5-[(Anthracen-9-YL)methyl]-10-methyl-5,10-dihydrophenazine](/img/structure/B14267978.png)
![N~1~,N~3~-Bis[2-(piperazin-1-yl)ethyl]propane-1,3-diamine](/img/structure/B14267986.png)
